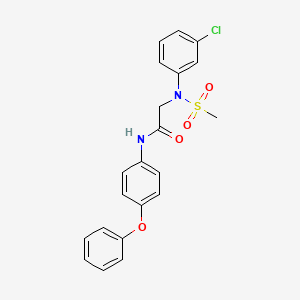
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, also known as DPPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DPPE is a sulfonamide derivative that contains a phenalene ring structure, which gives it unique properties that make it useful in a variety of research applications.
科学研究应用
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for the detection of metal ions and its use as a ligand for the development of new catalysts. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. This compound has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the induction of apoptosis in cancer cells, and the reduction of oxidative stress and inflammation in the brain. This compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to bind to metal ions and other molecules. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are many potential future directions for research on N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, including further investigation of its mechanism of action, its potential as a therapeutic agent for the treatment of cancer and other diseases, and its use as a fluorescent probe for the detection of metal ions and other molecules. Additionally, there is potential for the development of new catalysts and other materials based on the structure of this compound.
合成方法
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenylamine with 4-chloro-2,3-dihydro-1H-phenalene-1-sulfonamide in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white or yellow solid, which can be purified using standard techniques such as recrystallization or chromatography.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-8,9-dihydro-7H-phenalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-14-9-10-15(2)19(13-14)22-25(23,24)20-12-11-17-6-3-5-16-7-4-8-18(20)21(16)17/h3,5-6,9-13,22H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSORODKZCAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3CCCC4=CC=CC(=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B4922188.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4922200.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4922201.png)

![2-(4-chlorophenyl)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4922216.png)

![N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4922239.png)
![ethyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4922245.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922249.png)
![2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B4922258.png)
